Triaconta-5,9,23-trienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

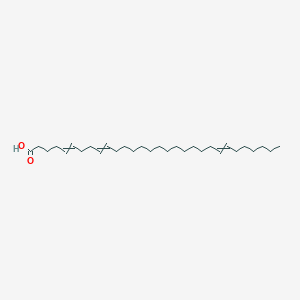

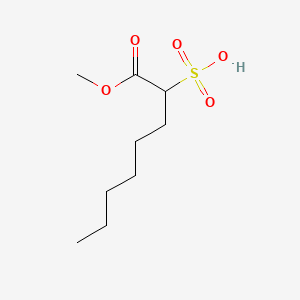

Triaconta-5,9,23-trienoic acid is a unique polyunsaturated fatty acid primarily found in marine sponges, particularly in the species Chondrilla nucula. This compound is characterized by its long carbon chain and three double bonds located at the 5th, 9th, and 23rd positions. It is a non-methylene-interrupted polyunsaturated fatty acid, which means that the double bonds are separated by more than one methylene group, a feature that is relatively rare in nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of triaconta-5,9,23-trienoic acid typically involves the stereoselective hydrogenation of 1,5-diynes. This method is based on the successive formation of carbon-carbon bonds to replace the hydrogen atoms of the terminal alkyne moieties . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods: extraction from marine sponges involves lipid class separations using column chromatography followed by preparative thin-layer chromatography (TLC) .

Análisis De Reacciones Químicas

Types of Reactions: Triaconta-5,9,23-trienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using reagents like potassium permanganate (KMnO₄) or ozone (O₃), leading to the formation of epoxides or carboxylic acids.

Reduction: Hydrogenation using catalysts such as Pd/C can reduce the double bonds to form saturated fatty acids.

Substitution: Halogenation reactions can occur at the double bond sites using reagents like bromine (Br₂).

Common Reagents and Conditions:

Oxidation: KMnO₄ in an alkaline medium or O₃ in a cold, dry environment.

Reduction: Pd/C catalyst under H₂ atmosphere.

Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Aplicaciones Científicas De Investigación

Triaconta-5,9,23-trienoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.

Biology: Investigated for its role in the lipid metabolism of marine organisms.

Industry: Utilized in the synthesis of specialized lipids and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of triaconta-5,9,23-trienoic acid involves its incorporation into the lipid bilayers of cell membranes, affecting membrane fluidity and function. Its unique structure allows it to interact with specific proteins and enzymes, modulating their activity. The compound’s polyunsaturated nature also makes it a precursor for the biosynthesis of bioactive molecules such as eicosanoids .

Comparación Con Compuestos Similares

Triaconta-5,9,21-trienoic acid: Another polyunsaturated fatty acid with double bonds at the 5th, 9th, and 21st positions.

Nonacosatrienoic acid: A similar compound with a slightly shorter carbon chain.

Uniqueness: Triaconta-5,9,23-trienoic acid is unique due to its specific double bond positions and its occurrence in marine sponges. This distinct structure imparts unique chemical and biological properties, differentiating it from other polyunsaturated fatty acids .

Propiedades

Número CAS |

73768-92-0 |

|---|---|

Fórmula molecular |

C30H54O2 |

Peso molecular |

446.7 g/mol |

Nombre IUPAC |

triaconta-5,9,23-trienoic acid |

InChI |

InChI=1S/C30H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h7-8,21-22,25-26H,2-6,9-20,23-24,27-29H2,1H3,(H,31,32) |

Clave InChI |

IDQDSPDHYZOBIF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)